6-Chloro-4-hydrazinyl-3-methyl[1,2]oxazolo[5,4-b]pyridine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-hydrazinyl-3-methylisoxazolo[5,4-b]pyridine typically involves the reaction of 6-chloro-3-methylisoxazolo[5,4-b]pyridine with hydrazine hydrate under controlled conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-4-hydrazinyl-3-methylisoxazolo[5,4-b]pyridine can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂) under basic conditions.
Major Products Formed
Oxidation: Azo or azoxy derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted isoxazole derivatives depending on the nucleophile used.
Scientific Research Applications
6-Chloro-4-hydrazinyl-3-methylisoxazolo[5,4-b]pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of 6-Chloro-4-hydrazinyl-3-methylisoxazolo[5,4-b]pyridine involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their function. This interaction can disrupt cellular processes, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
6-Chloro-3-methylisoxazolo[5,4-b]pyridine: Lacks the hydrazinyl group, making it less reactive in certain chemical reactions.
4-Hydrazinyl-3-methylisoxazolo[5,4-b]pyridine:
Uniqueness
6-Chloro-4-hydrazinyl-3-methylisoxazolo[5,4-b]pyridine is unique due to the presence of both the chlorine and hydrazinyl groups.
Properties
CAS No. |
63523-62-6 |
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Molecular Formula |
C7H7ClN4O |
Molecular Weight |
198.61 g/mol |
IUPAC Name |
(6-chloro-3-methyl-[1,2]oxazolo[5,4-b]pyridin-4-yl)hydrazine |
InChI |
InChI=1S/C7H7ClN4O/c1-3-6-4(11-9)2-5(8)10-7(6)13-12-3/h2H,9H2,1H3,(H,10,11) |
InChI Key |
SXPHEEFYPYJSBL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)Cl)NN |
Origin of Product |
United States |
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